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Compound of Interest

Compound Name: Diisopropyl fumarate

Cat. No.: B1670629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diisopropyl fumarate is an α,β-unsaturated ester with a range of applications in organic

synthesis and materials science. Its reactivity is characterized by the electrophilic nature of the

carbon-carbon double bond, making it susceptible to nucleophilic attack, and its ability to

participate in cycloaddition reactions and polymerization. This technical guide provides an in-

depth overview of the core reactivity of diisopropyl fumarate, including its synthesis, key

reactions, and potential biological significance. The information presented herein is intended to

serve as a foundational resource for researchers exploring the utility of this versatile compound

in drug development and other scientific endeavors.

Physicochemical Properties
Diisopropyl fumarate is a colorless to pale yellow liquid. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diisopropyl Fumarate
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Property Value Reference

CAS Number 7283-70-7 [1][2]

Molecular Formula C₁₀H₁₆O₄ [3]

Molecular Weight 200.23 g/mol [3]

Melting Point 2.1 °C [4]

Boiling Point 110 °C at 12 mmHg [4]

Appearance
Colorless to almost colorless

clear liquid
[2]

Spectroscopic Data
The structural characterization of diisopropyl fumarate is supported by various spectroscopic

techniques. The key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Diisopropyl Fumarate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Diisopropyl-fumarate
https://cymitquimica.com/cas/7283-70-7/
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POD4AH8070
https://commonchemistry.cas.org/detail?cas_rn=7283-70-7
https://commonchemistry.cas.org/detail?cas_rn=7283-70-7
https://cymitquimica.com/cas/7283-70-7/
https://www.benchchem.com/product/b1670629?utm_src=pdf-body
https://www.benchchem.com/product/b1670629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H NMR ~6.8 s
Olefinic protons (-

CH=CH-)

~5.0 sept
Methine protons (-

CH(CH₃)₂)

~1.2 d
Methyl protons (-

CH(CH₃)₂)

¹³C NMR ~164 s
Carbonyl carbon

(C=O)

~133 s
Olefinic carbon (-

CH=CH-)

~70 s
Methine carbon (-O-

CH-)

~22 s Methyl carbon (-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

used.

Infrared (IR) Spectroscopy
Table 3: Key Infrared (IR) Absorption Bands for Diisopropyl Fumarate

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong
C-H stretch (sp³ hybridized

carbons)

~1720 Strong C=O stretch (ester carbonyl)

~1645 Medium C=C stretch (alkene)

~1290, ~1100 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Table 4: Major Peaks in the Mass Spectrum of Diisopropyl Fumarate

m/z Relative Intensity Possible Fragment

200 [M]⁺ Molecular ion

158 High [M - C₃H₆]⁺

141 High [M - OC₃H₇]⁺

114 Medium [M - 2 x C₃H₆]⁺

99 High [M - COOC₃H₇]⁺

Experimental Protocols
Synthesis of Diisopropyl Fumarate
A common method for the synthesis of diisopropyl fumarate is the Fischer esterification of

fumaric acid with isopropanol in the presence of an acid catalyst.[5]

Materials:

Fumaric acid

Isopropyl alcohol (anhydrous)

p-Toluenesulfonic acid (catalyst)

Toluene (or other suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate

Dean-Stark apparatus
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Procedure:

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-

Stark trap, add fumaric acid (1.0 eq), a molar excess of isopropyl alcohol (e.g., 3-5 eq), and

a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

Add toluene to the flask to facilitate the azeotropic removal of water.

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an

azeotrope with toluene.

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the

cessation of water collection.

Once the reaction is complete, cool the mixture to room temperature.

Remove the bulk of the isopropyl alcohol and toluene under reduced pressure using a rotary

evaporator.

Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with

saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude diisopropyl fumarate.

Purify the product by vacuum distillation.
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Reactants

Process Work-up Product

Fumaric Acid

Reaction at Reflux with
Azeotropic Water RemovalIsopropanol

p-Toluenesulfonic Acid

Neutralization
(aq. NaHCO₃)

Cooling & Solvent Removal Extraction & Washing Drying
(MgSO₄) Vacuum Distillation Diisopropyl Fumarate
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Nuclear Translocation

Diisopropyl Fumarate
(Pro-drug)

Monoisopropyl Fumarate
(Active Metabolite)

Esterase
Metabolism

Keap1

Cysteine
Modification

Nrf2

Ubiquitination

Proteasomal Degradation Nrf2

Translocation

Nucleus

ARE
(Antioxidant Response Element)

Upregulation of
Antioxidant Genes

(e.g., HO-1, NQO1)
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Polymer Synthesis Scaffold Fabrication Application

Diisopropyl Fumarate Radical Polymerization Poly(diisopropyl fumarate) Cross-linking
(e.g., with a vinyl monomer)

Fabrication Technique
(e.g., Salt Leaching, 3D Printing) Porous Scaffold Cell Seeding

(e.g., Osteoblasts) In Vitro Culture Tissue Formation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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